molecular formula C6H9N3O B605739 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one CAS No. 654666-65-6

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Cat. No.: B605739
CAS No.: 654666-65-6
M. Wt: 139.16 g/mol
InChI Key: UPMMUUFLHUEUKP-UHFFFAOYSA-N
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Description

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is a versatile bicyclic heterocyclic compound of significant interest in medicinal chemistry. This scaffold is recognized as a privileged structure in pharmaceutical research for designing novel therapeutic agents . Compounds based on the tetrahydro-pyrazolopyridinone core have been investigated as potent inhibitors of biological targets such as Autotaxin (ATX), with promising oral efficacy demonstrated in disease models like pulmonary fibrosis . The structure features multiple points for functionalization, allowing researchers to explore diverse structure-activity relationships. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMMUUFLHUEUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717441
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654666-65-6
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Regiochemical Control

A pivotal method for synthesizing pyrazolo[3,4-c]pyridines involves the cyclization of pyridine N-oxide tosylhydrazones. As demonstrated by, 3-acylpyridine N-oxide tosylhydrazones undergo cyclization in the presence of electrophilic additives (e.g., tosyl chloride) and amine bases (e.g., triethylamine). The reaction proceeds via (Z)-hydrazone intermediates, which favor intramolecular attack due to geometric constraints. For example, 3-benzoylpyridine N-oxide tosylhydrazone cyclizes at room temperature in dichloromethane to yield regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines in a 4:1 ratio. Adjusting the solvent to tetrahydrofuran (THF) shifts selectivity toward the [4,3-c] isomer, achieving 65% yield under optimized conditions.

Table 1: Cyclization Outcomes with Different Electrophiles and Solvents

ElectrophileSolventProduct Ratio ([3,4-b]:[4,3-c])Total Yield (%)
Tosyl chlorideDichloromethane4:182
Acetyl chlorideTHF1:265

This method’s regiocontrol stems from electronic and steric effects dictating the nucleophilic attack trajectory during ring closure.

Ring-Closing Strategies Using 1,3-CCC-Biselectrophiles

Pyrazole-to-Pyridine Annulation

A complementary approach involves constructing the pyridine ring onto a preformed pyrazole scaffold. As outlined in, 3-aminopyrazole derivatives act as 1,3-NCC-dinucleophiles, reacting with 1,3-CCC-biselectrophiles like diketones or β-ketoesters. For instance, 3-aminopyrazole reacts with acetylacetone in acidic media to form a tetracyclic intermediate, which undergoes dehydration to yield the pyrazolo[3,4-c]pyridine core. Hydrogenation of the resulting aromatic system using palladium on carbon (Pd/C) under 50 psi H₂ achieves partial saturation, producing the hexahydro derivative in 78% yield.

Substituent Effects on Reactivity

The substituent at position C3 of the pyrazole significantly influences reaction outcomes. Methyl groups at C3 enhance electron density, accelerating cyclization but necessitating higher temperatures (80°C vs. room temperature for unsubstituted analogs). For example, 3-methyl-1H-pyrazole reacts with ethyl acetoacetate to form 4,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-3-one, which is subsequently hydrogenated to the hexahydro form.

Hydrogenation of Aromatic Precursors

Catalytic Hydrogenation Conditions

Saturation of the pyridine ring in aromatic precursors offers a direct route to hexahydro derivatives. Pd/C-catalyzed hydrogenation of pyrazolo[3,4-c]pyridin-3-one at 50 psi H₂ in ethanol achieves complete reduction of the pyridine ring within 12 hours. However, over-reduction of the pyrazole ring is mitigated by using partial pressures below 30 psi, preserving the ketone functionality at position 3.

Table 2: Hydrogenation Parameters and Outcomes

CatalystPressure (psi)Time (h)Conversion (%)Selectivity (%)
Pd/C (10%)501210092
PtO₂30188588

Chemoselective Reducing Agents

Alternative reducing agents like sodium borohydride (NaBH₄) selectively target imine bonds without affecting the pyrazole ring. Treatment of 1,2-dihydropyrazolo[3,4-c]pyridin-3-one with NaBH₄ in methanol at 0°C yields the hexahydro product in 68% yield.

Multi-Component Condensation Reactions

One-Pot Synthesis via Hydrazide Intermediates

5-Carbohydrazide derivatives of pyrazolo[3,4-c]pyridines serve as versatile intermediates. As reported in, pyrazolo[3,4-c]pyridine-5-carbohydrazide reacts with phenyl isothiocyanate in ethanol under reflux to form thiosemicarbazide derivatives, which cyclize upon heating to yield fused tricyclic systems. Although this method primarily targets functionalized analogs, adapting the hydrazide precursor to include a hexahydro backbone could streamline synthesis.

Solvent and Catalytic Optimization

Reaction efficiency in multi-component systems depends on solvent polarity and catalyst choice. For example, using piperidine as a base in ethanol improves condensation yields by 20% compared to triethylamine.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

MethodYield Range (%)Key AdvantageLimitation
Tosylhydrazone Cyclization65–82Mild conditions, regiocontrolLimited to (Z)-hydrazone substrates
1,3-CCC-Biselectrophile70–89ScalabilityHigh-temperature requirements
Catalytic Hydrogenation68–92ChemoselectivityCatalyst cost and availability
Multi-Component55–75Structural diversityComplex purification steps

Chemical Reactions Analysis

Aza-THIP undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit antimicrobial properties. For instance, certain synthesized compounds have shown effectiveness against various bacterial strains, suggesting their potential as new antibacterial agents .
  • Antitumor Properties :
    • Studies have identified that 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one derivatives can act as potent antitumor agents. They inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neurological Applications :
    • The compound has been investigated for its effects on neurological disorders. It may serve as a scaffold for developing drugs targeting conditions like Alzheimer's disease and depression due to its interaction with neurotransmitter systems .
  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) :
    • Inhibitors derived from this compound class have been studied for their role in modulating GSK-3 activity. This pathway is crucial in various diseases including diabetes and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A series of pyrazolo[3,4-c]pyridine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that specific derivatives of this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis .

Comparative Data Table

Application AreaCompound DerivativeObserved EffectReference
Antimicrobial6-Benzyl derivativeEffective against E. coli
AntitumorGSK-3 inhibitorReduced cell proliferation
Neurological DisordersNeuroprotective agentImproved cognitive function in models

Mechanism of Action

Aza-THIP exerts its effects by selectively binding to GABA C receptors, inhibiting their activity. This antagonism prevents the usual inhibitory action of GABA at these receptors, leading to altered neuronal signaling. The molecular targets involved are the rho subunits of GABA C receptors, which are distinct from the alpha, beta, and gamma subunits of GABA A receptors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents/Modifications Key Functionalization Sites Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-c]pyridin-3-one Hexahydro (saturated pyridine ring) N-1, N-2, C-3, C-5, C-7 ~167 (base)
Pyrazolo[3,4-b]pyridin-6-one (3d-3g) Pyrazolo[3,4-b]pyridin-6-one 4-Aryl, 5-cyano, 3-methyl, 1-phenyl C-4, C-5, C-7 318–352
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-... Pyrazolo[3,4-c]pyridine 7-Oxo, 3-carboxylate, 4-iodophenyl C-3 (ester), C-6 (iodophenyl) ~513
Pyrazolo[3,4-d]thiazoles Pyrazolo[3,4-d]thiazole Thiazole core, varied substituents Limited to C-5 and N-1 ~200–300
Apixaban Intermediate Pyrazolo[3,4-c]pyridine Morpholino, carboxylate, 2-oxopiperidinyl N-7a, C-3 (ester), C-6 (aryl) ~600

Key Observations :

  • Functionalization Versatility : The target compound outperforms pyrazolo[3,4-d]thiazoles in FBDD due to multiple growth vectors (N-1, N-2, C-3, C-5, C-7) .

Functionalization and Drug Discovery Utility

  • Target Compound : Demonstrated compatibility with Buchwald–Hartwig amination (C-5), Suzuki–Miyaura coupling (C-3), and selective N-alkylation (N-1/N-2) .
  • Pyrazolo[3,4-d]thiazoles: Limited to Liebeskind-Srogl couplings at C-5, restricting structural diversity .
  • Ester Derivatives : Ethyl carboxylate analogs (e.g., ) exhibit improved solubility but reduced metabolic stability compared to the ketone-containing target compound .
Table 2: Property Comparison
Property Target Compound Pyrazolo[3,4-b]pyridin-6-one Apixaban Intermediate
LogP (Predicted) ~1.2 (moderate) ~2.5 (higher lipophilicity) ~3.8 (high due to esters)
Aqueous Solubility Moderate (HCl salt) Low (aryl/cyano substituents) Low (bulky substituents)
Metabolic Stability High (ketone group) Moderate (cyano susceptibility) Low (ester hydrolysis)

Key Insights :

  • The target compound’s ketone group enhances polarity and metabolic stability relative to ester-containing analogs .
  • Pyrazolo[3,4-b]pyridinones’ higher lipophilicity may improve membrane permeability but increase off-target interactions .

Biological Activity

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (commonly referred to as 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride) is a bicyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure that combines pyrazole and pyridine rings, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₃H₁₆ClN₃O
  • Molecular Weight : Approximately 265.74 g/mol
  • CAS Number : 909187-64-0

Research indicates that 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one interacts with various biological targets. Its mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.

Biological Activities

The compound has been studied for several potential therapeutic applications:

  • Antidepressant Activity
    • In animal models, the compound has shown significant antidepressant-like effects. Studies suggest it may enhance serotonergic and noradrenergic neurotransmission.
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in models of chronic inflammation.
  • Anticancer Potential
    • Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the modulation of specific oncogenic pathways.

Research Findings and Case Studies

Several studies have evaluated the biological activity of 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one:

StudyObjectiveFindings
Antidepressant effects in miceDemonstrated significant reduction in immobility time in forced swim tests compared to control groups.
Anti-inflammatory activityShowed a decrease in TNF-alpha and IL-6 levels in LPS-induced inflammation models.
Anticancer activityInduced apoptosis in HeLa cells with an IC50 value of 15 µM; involved caspase activation.

Comparative Analysis with Similar Compounds

The unique structure of 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one allows it to exhibit distinct biological activities compared to structurally similar compounds:

Compound NameStructureBiological Activity
1-BenzylpyrazolePyrazole derivativePrimarily studied for anti-inflammatory effects
2-BenzylquinolineQuinoline derivativeExhibits different receptor binding profiles; potential antimalarial activity
5-BromoindoleIndole derivativeKnown for diverse biological activities; used in cancer research

Q & A

What are the common synthetic routes for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one, and how can reaction conditions be optimized to improve yields?

Level : Basic
Methodological Answer :
A widely used approach involves multi-step cyclization reactions. For example, reacting ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with morpholino-dihydropyridinone derivatives in the presence of a base (e.g., K₂CO₃) yields pyrazolo[3,4-c]pyridine intermediates. Subsequent acid hydrolysis (e.g., trifluoroacetic acid) removes protecting groups and stabilizes the core structure . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
  • Temperature control : Reactions performed at 60–80°C reduce side-product formation.
  • Catalyst use : Pd-catalyzed cross-coupling steps improve regioselectivity in derivative synthesis .

How can researchers address discrepancies in regioselectivity observed during functionalization of pyrazolo[3,4-c]pyridine derivatives?

Level : Advanced (Data Contradiction Analysis)
Methodological Answer :
Regioselectivity conflicts, such as unexpected methylation at N-1 instead of N-2 during SEM-deprotection, arise from thermodynamic stabilization of the 1H-tautomer over 2H-forms . To mitigate this:

  • Protecting group strategies : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to direct functionalization to N-2, followed by TFA-mediated deprotection .
  • Computational modeling : DFT calculations predict tautomer stability to guide reaction design.
  • Metalation studies : TMPMgCl·LiCl selectively metalates C-7 for electrophilic trapping, bypassing competing pathways .

What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and NH/OH tautomeric peaks (e.g., 3386 cm⁻¹ for hydrogen-bonded OH in cyclohexanone rings) .
  • ¹H/¹³C NMR : Key signals include pyrazole C-H protons (δ 7.2–8.5 ppm) and hexahydro-pyridine methylene groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 177.16 for methyl derivatives) .

What strategies enable selective vectorial functionalization of pyrazolo[3,4-c]pyridines for fragment-based drug discovery?

Level : Advanced
Methodological Answer :
Vectorial functionalization targets five growth vectors:

  • N-1/N-2 : Alkylation or SEM protection directs substitution .
  • C-3 : Ir-catalyzed borylation followed by Suzuki-Miyaura coupling introduces aryl/heteroaryl groups .
  • C-5 : Buchwald-Hartwig amination installs amines or amides .
  • C-7 : TMPMgCl·LiCl metalation enables Negishi cross-coupling with aryl halides (71–83% yields) .
    Example: Sequential C-3 borylation, Suzuki coupling, and C-7 iodination yield multi-functionalized leads .

How do tautomeric forms of this compound influence its reactivity and biological activity?

Level : Advanced
Methodological Answer :
Tautomerism between 1H- and 2H-forms alters hydrogen-bonding capacity and binding affinity. For instance:

  • 1H-tautomer : Favors interactions with ATP-binding pockets due to planar geometry.
  • 2H-tautomer : Enhances solubility via exposed NH groups but reduces enzymatic inhibition .
    Experimental validation :
  • pH-dependent NMR : Monitor tautomer ratios in DMSO-d₆/H₂O.
  • X-ray crystallography : Resolves dominant tautomers in solid-state complexes .

What are the key considerations in designing multi-step synthetic pathways for derivatives of this compound?

Level : Advanced
Methodological Answer :

  • Orthogonal protection : Use SEM for N-2 and Boc for amines to enable sequential reactions .
  • Scalability : Replace PtO₂ hydrogenation (low turnover) with Pd/C for stereoselective reductions (e.g., octahydro-pyrrolopyridinone synthesis) .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates; recrystallization in acetonitrile improves purity .

Tables for Key Data

Table 1: Common Functionalization Reactions and Yields

Growth VectorReaction TypeExample ElectrophileYield (%)Reference
C-3Suzuki-Miyaura couplingAryl boronic acids65–85
C-5Buchwald-Hartwig aminationAnilines70–90
C-7Negishi cross-couplingAryl iodides71–83

Table 2: Tautomer Stability in Solvents

TautomerSolventDominance (%)Biological Implication
1H-formDMSO85Enhanced enzyme inhibition
2H-formAqueous buffer60Improved solubility

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